![molecular formula C16H20O3 B6324348 cis-3-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid; 95% CAS No. 735269-83-7](/img/structure/B6324348.png)
cis-3-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid; 95%
Description
Cis-3-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound . It has a molecular weight of 260.33 and its IUPAC name is (1R,3S)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid . The compound is not chirally pure as it contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for cis-3-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is1S/C16H20O3/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a density of 1.14g/cm3 . Its boiling point is 436.9ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Catalytic Oxidation and Chemical Synthesis
Catalytic Oxidation : The selective catalytic oxidation of cyclohexene demonstrates the synthesis versatility of cyclohexane derivatives, producing a variety of industrially significant intermediates. This process is critical for obtaining targeted products with specific oxidation states and functional groups, which are extensively used in the chemical industry (Cao et al., 2018).
Synthesis of Muconic Acid Isomers : Muconic acid isomers, derived from catalytic processes involving cyclohexene, serve as platform chemicals for the synthesis of valuable products and specialty polymers. This highlights the role of cyclohexane derivatives in the bio-based economy, offering sustainable pathways to important industrial chemicals (Khalil et al., 2020).
Environmental and Toxicological Research
- Toxicity Studies : Research on the toxicity of crude 4-methylcyclohexanemethanol (a compound related to cyclohexane derivatives) provides insights into environmental and health impacts of industrial solvents. This is crucial for understanding the toxicological profile and ensuring safe water standards (Paustenbach et al., 2015).
properties
IUPAC Name |
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTVLHNGJQWHMI-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC(C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180682 | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
CAS RN |
735269-83-7 | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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